1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde
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Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and binding properties.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-7-2-3-9-4-6(7)10-8(11)5-12/h2-5H,1H3 |
InChI Key |
WQQQKOUIYMCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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